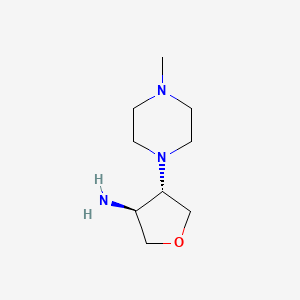![molecular formula C10H20O2 B11760218 Oxirane, [(heptyloxy)methyl]- CAS No. 25717-59-3](/img/structure/B11760218.png)
Oxirane, [(heptyloxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(HEPTYLOXY)METHYL]OXIRANE: is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the heptyloxy group attached to the oxirane ring makes this compound unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(HEPTYLOXY)METHYL]OXIRANE typically involves the reaction of heptyl alcohol with an epoxide precursor. One common method is the reaction of heptyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In an industrial setting, the production of 2-[(HEPTYLOXY)METHYL]OXIRANE can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
2-[(HEPTYLOXY)METHYL]OXIRANE can undergo various chemical reactions, including:
Ring-opening reactions: These reactions are typically catalyzed by acids or bases and result in the formation of diols or other functionalized compounds.
Oxidation: The oxirane ring can be oxidized to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Acids: Sulfuric acid, hydrochloric acid
Bases: Sodium hydroxide, potassium hydroxide
Oxidizing agents: Hydrogen peroxide, peracids
Major Products Formed
Diols: Formed through ring-opening reactions
Carbonyl compounds: Formed through oxidation reactions
Substituted oxiranes: Formed through nucleophilic substitution reactions
科学的研究の応用
2-[(HEPTYLOXY)METHYL]OXIRANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 2-[(HEPTYLOXY)METHYL]OXIRANE involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo nucleophilic attack by various biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal function .
類似化合物との比較
Similar Compounds
Ethylene oxide: A simpler oxirane with a wide range of industrial applications.
Propylene oxide: Another common oxirane used in the production of polyurethanes and other materials.
Epichlorohydrin: Used as a precursor in the synthesis of various epoxides.
Uniqueness
2-[(HEPTYLOXY)METHYL]OXIRANE is unique due to the presence of the heptyloxy group, which can impart different physical and chemical properties compared to simpler oxiranes. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
25717-59-3 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
2-(heptoxymethyl)oxirane |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-11-8-10-9-12-10/h10H,2-9H2,1H3 |
InChIキー |
INSCMIFABOJDRE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B11760135.png)
![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)

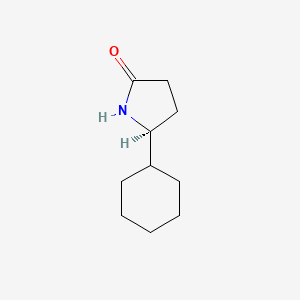
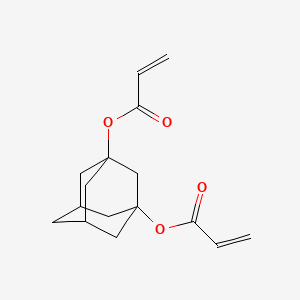
![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
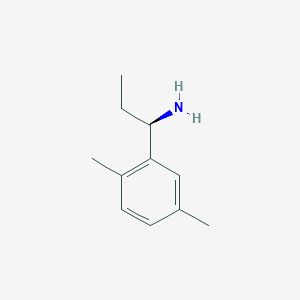
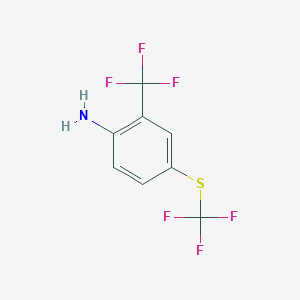
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
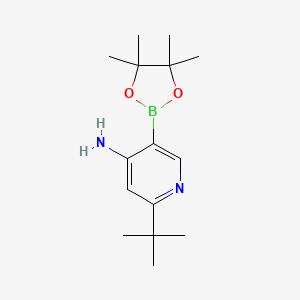
![4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)
